molecular formula C11H23ClN2O2 B13902180 tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride

tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride

Cat. No.: B13902180
M. Wt: 250.76 g/mol
InChI Key: KZGXCTJNQQGWTI-UHFFFAOYSA-N
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Description

tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications.

Preparation Methods

The synthesis of tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride involves several steps. One common method includes the reaction of tert-butyl carbamate with 3-ethylazetidine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride can be compared with other similar compounds such as:

Properties

Molecular Formula

C11H23ClN2O2

Molecular Weight

250.76 g/mol

IUPAC Name

tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride

InChI

InChI=1S/C11H22N2O2.ClH/c1-5-11(6-12-7-11)8-13-9(14)15-10(2,3)4;/h12H,5-8H2,1-4H3,(H,13,14);1H

InChI Key

KZGXCTJNQQGWTI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC1)CNC(=O)OC(C)(C)C.Cl

Origin of Product

United States

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